AZD3463 is a synthetically derived, orally bioavailable, small molecule kinase inhibitor. [] It has been identified as a potent inhibitor of both ALK and IGF1R, showcasing its potential as an anti-cancer agent. [, ] This dual-targeting ability makes it particularly interesting for research into cancers that might develop resistance to single-target therapies.
Synthesis Analysis
The synthesis of AZD3463 begins with a 4-(1H-indol-3-yl)pyrimidin-2-amine scaffold. [] Key steps involve:
Substitution Reactions: A 5-substituted-2,4-dichloropyrimidine undergoes substitution with 4-(N-acetylpiperazin-1-yl)-2-methoxyaniline, followed by reaction with various methoxyanilines to introduce desired substituents. []
Optimization Efforts: Medicinal chemistry strategies focused on optimizing the aniline and indole moieties. [] Smaller substituents on the pyrimidine ring and cyclic amines within the aniline group were found to improve potency and metabolic stability. []
Molecular Structure Analysis
Pyrimidine Core: The central pyrimidine ring holds various substituents crucial for activity and selectivity. []
Aniline and Indole Moieties: These groups, attached to the pyrimidine core, undergo optimization for improved pharmacological properties. []
Piperazine Ring: The presence of a piperazine ring is evident from the synthesis scheme and likely contributes to binding interactions with the target kinases. []
Mechanism of Action
ALK Inhibition: It binds to ALK, preventing its autophosphorylation and disrupting downstream signaling pathways like ERK, AKT, and STAT3. [] This inhibition leads to decreased proliferation of ALK-positive cancer cells. []
IGF1R Inhibition: AZD3463 displays equivalent potency in inhibiting IGF1R. [] This dual inhibition is particularly relevant in overcoming resistance mechanisms involving IGF1R upregulation. [, ]
Physical and Chemical Properties Analysis
Oral Bioavailability: AZD3463 is described as orally bioavailable, indicating favorable absorption and metabolic properties. []
Applications
Overcoming Crizotinib Resistance: AZD3463 exhibits efficacy against crizotinib-resistant cancer cell lines, including those with ALK amplification, gatekeeper mutations, and alternative pathway drivers like EGFR and IGF1R. [, , ] This suggests its potential in treating patients who develop resistance to first-line ALK inhibitors.
Inhibiting Tumor Growth: In vivo studies show that AZD3463 can inhibit tumor growth in various xenograft models, including those derived from lung cancer [], breast cancer [], and glioblastoma [, ].
Synergistic Effects: Combination therapies involving AZD3463 and other agents, such as salinomycin [] or temozolomide [, ], have shown synergistic effects in reducing cancer cell viability and inducing apoptosis.
Related Compounds
Crizotinib (Xalkori)
Compound Description: Crizotinib is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases. It was the first ALK inhibitor approved by the FDA in 2011 for the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements. []
CH5424802
Compound Description: CH5424802 is a selective ALK inhibitor developed by Chugai Pharmaceutical. []
Relevance: Similar to AZD3463, CH5424802 demonstrates potent ALK inhibitory activity. Studies show that combining CH5424802 with IGF1R and EGFR inhibitors can overcome crizotinib resistance, highlighting the potential for combination therapies that target multiple pathways. []
LDK378 (Ceritinib)
Compound Description: LDK378, now known as Ceritinib, is a second-generation ALK inhibitor developed by Novartis. []
Relevance: LDK378, like AZD3463, shows promise in inhibiting ALK and displays structural similarities within the 2-aminopyrimidine scaffold. [] Both compounds are being investigated for their efficacy in ALK-positive cancers, including NSCLC.
OSI-906 (Linsitinib)
Compound Description: OSI-906, also known as Linsitinib, is a small molecule inhibitor of IGF1R and insulin receptor (IR). []
Relevance: While structurally distinct from AZD3463, OSI-906 inhibits IGF1R, a secondary target of AZD3463. Studies have shown that combining OSI-906 with ALK inhibitors can effectively combat crizotinib resistance, suggesting potential synergy between these pathways. []
Iressa (Gefitinib)
Compound Description: Iressa, also known as Gefitinib, is an EGFR tyrosine kinase inhibitor used to treat certain types of NSCLC. []
Relevance: Although structurally different from AZD3463, Iressa targets EGFR, which can act as a bypass pathway in crizotinib-resistant cancers. Combining AZD3463 with Iressa demonstrated synergistic effects in inhibiting the growth of crizotinib-resistant cell lines. [] This finding highlights the importance of addressing multiple resistance mechanisms, including alternative pathway activation.
SN-38
Compound Description: SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor used as a chemotherapy agent. []
Relevance: While not structurally related to AZD3463, SN-38 was investigated in combination with AZD3463 in Ewing sarcoma cells. [] The study aimed to understand the interplay between DNA damaging agents and AZD3463's inhibitory effects on STAT3 and AKT.
Temozolomide
Compound Description: Temozolomide is an alkylating agent used in chemotherapy, primarily for brain tumors like glioblastoma. [, ]
Relevance: Though not structurally related to AZD3463, Temozolomide was investigated in combination with AZD3463 for its potential in enhancing cytotoxicity in Ewing sarcoma and glioblastoma. [, ] The research explored the synergistic effects of combining DNA damaging agents with AZD3463's inhibitory action on cell signaling pathways.
MK-2206
Compound Description: MK-2206 is a potent and selective allosteric inhibitor of AKT. []
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor used to treat cancers such as liver, kidney, and thyroid cancer. [, ]
Relevance: While structurally distinct from AZD3463, Sorafenib was investigated as a potential treatment option for acute myeloid leukemia (AML). [, ] AZD3463 showed promising results in overcoming sorafenib resistance in AML, indicating its potential as a therapeutic agent in this context.
Vorinostat
Compound Description: Vorinostat is a histone deacetylase inhibitor (HDACi) used in cancer treatment. []
Relevance: While structurally different from AZD3463, Vorinostat was investigated in combination with AZD3463 in Ewing sarcoma cells. [] The study aimed to evaluate the impact of combining HDAC inhibition with AZD3463's inhibitory effects on STAT3 and AKT.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells. An indole and pyrrole derivative that inhibits VEGFR-2 and PDGFR BETA RECEPTOR TYROSINE KINASES. It is used as an antineoplastic agent for the treatment of GASTROINTESTINAL STROMAL TUMORS, and for treatment of advanced or metastatic RENAL CELL CARCINOMA.
Tandutinib is an N-arylpiperazine that is piperazine in which the hydrogen attached to the nitrogen at position 1 is replaced by a 6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl group, while the hydrogen attached to the nitrogen at position 4 is replaced by a (p-isopropoxyphenyl)aminocarbonyl group. Tandutinib is an inhibitor of tyrosine kinases FLT3, PDGFR and KIT. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a N-carbamoylpiperazine, a N-arylpiperazine, a member of quinazolines, a member of piperidines, an aromatic ether, a tertiary amino compound and a member of phenylureas. MLN518 is a novel, oral, small molecule designed to inhibit type III receptor tyrosine kinases, including FLT3, (platelet-derived growth-factor receptor) PDGFR and c-KIT. Tyrosine kinases are enzymes involved in several cellular processes and are known to be activated in cancer cells to drive tumor growth. AML patients with FLT3 mutations experience earlier disease relapse and shorter survival rates compared to patients without these mutations. Approximately 25 to 30 percent of all adult AML patients have a mutation of the FLT3 gene. The use of MLN518 to treat AML has been granted fast-track status by the U.S. Food and Drug Administration. Phase I/II trials are underway. Tandutinib is a piperazinyl quinazoline receptor tyrosine kinase inhibitor with antineoplastic activity. Tandutinib inhibits the autophosphorylation of FLT3 (FMS-Like Tyrosine kinase-3), c-KIT and PDGF (platelet-derived growth factor) receptor tyrosine kinases, thereby inhibiting cellular proliferation and inducing apoptosis.
SB-1317 is a multi-kinase inhibitor. It inhibits Cdk1, -2, -3, -5, and -9 (IC50s = 3-9 nM), as well as JAK family kinases (IC50s = 14-59 nM), wild-type and mutant FLT3s (IC50s = 19-27 nM), and Src family kinases (IC50s = 11-15 nM). SB-1317 inhibits proliferation in a panel of 12 liquid and six solid tumor cell lines (mean IC50 = 0.19 µM). It induces cell cycle arrest at the G1 phase and apoptosis in MV4-11 acute myeloid leukemia (AML) cells. SB-1317 (10, 20, and 40 mg/kg) reduces tumor volume and increases survival in an MV4-11 mouse xenograft model. TG02, also known as SB1317, is a novel small molecule potent CDK/JAK2/FLT3 inhibitor. It dose-dependently inhibits signaling pathways downstream of CDKs, JAK2 and FLT3 in cancer cells with the main targets being CDKs. TG02 is anti-proliferative in a broad range of tumor cell lines, inducing G1 cell cycle arrest and apoptosis. In vivo, TG02 exhibits favorable pharmacokinetics after oral dosing in xenograft models and accumulates in tumor tissues, inducing an effective blockade of both CDK and STAT signaling.
BAY 87-2243 is an inhibitor of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, and an inducer of ferroptosis. It decreases ATP-dependent luciferase reporter activity and ATP levels in H1299luc cells, effects that can be reversed by addition of the mitochondrial complex II substrate succinate or expression of the S. cerevisiae complex I ortholog Ndi1 NADH dehydrogenase. BAY 87-2243 induces production of reactive oxygen species (ROS), increases α-tocopherol-sensitive lipid peroxidation, and decreases glutathione (GSH) levels in SK-MEL-28 and G361 melanoma cells, effects that can be partially reversed by the ferroptosis inhibitor ferrostatin-1 and overexpression of GPX4 or potentiated by GPX4 knockdown. In vivo, BAY 87-2243 (0.5-4 mg/kg) reduces tumor weight, hypoxia-inducible factor-1α (HIF-1α) levels, and HIF-1α target gene expression in an H460 mouse xenograft model. It also reduces tumor growth in the MEXF 276 and MEXF 1732 melanoma patient-derived xenograft (PDX) mouse models. BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-induced gene activation, which has antitumor activities by inhibition of mitochondrial complex I. BAY 87-2243 mproves local tumor control after fractionated irradiation in a schedule-dependent manner in head and neck human xenografts. BAY-87-2243 markedly decreased nuclear HIF-1α expression and pimonidazole hypoxic fraction already after 3 days of drug treatment. BAY-87-2243 prior to RT significantly reduced TCD50 from 123 to 100 Gy (p=0.037). Additional BAY-87-2243 application during RT did not decrease TCD50.
ENMD-1198 is a potent, orally-active, antimitotic agent that induces cell cycle arrest and apoptosis in tumor cells. ENMD-1198 has shown pronounced antitumor activity as well as substantial synergistic effects in combination with standard of care chemotherapeutic agents in numerous preclinical models. ENMD-1198 does not exhibit sensitivity to multi-drug resistance mechanisms in preclinical studies. ENMD-1198 also has shown preclinical activity towards taxane and vinca alkaloid resistant tumor cells. Additionally, ENMD-1198 decreases the activity of three oncogenic proteins (HIF-1α, NF-κB and STAT3) that are known to promote tumor growth and progression. ENMD-1198 has been evaluated in a Phase 1 clinical trial for safety, tolerability, pharmacokinetics, and clinical benefit in advanced cancer patients. (Source: http://www.entremed.com/science/enmd-1198/).
TTT-3002 is a tyrosine kinase inhibitor (TKI) that is one of the most potent FLT3 inhibitors discovered to date. Studies using human FLT3/ITD mutant leukemia cell lines revealed the half maximal inhibitory concentration (IC50) for inhibiting FLT3 autophosphorylation is from 100 to 250 pM. The proliferation IC50 for TTT-3002 in these same cells was from 490 to 920 pM. TTT-3002 also showed potent activity when tested against the most frequently occurring FLT3-activating point mutation, FLT3/D835Y, against which many current TKIs are ineffective.
Hypoxia-inducible factor-1 (HIF-1) is a heterodimeric transcription factor composed of a HIF-1α subunit and HIF-1β subunit. Whereas the HIF-1β subunit is constitutively expressed, the HIF-1α subunit is regulated by cellular oxygen levels and therefore plays an important role in maintaining cellular oxygen homeostasis. Under normoxic conditions, HIF-1α is selectively hydroxylated on proline residues 402 and 577 and targeted for destruction by the ubiquitin-proteasome system. Under hypoxic conditions, HIF-1α accumulates and dimerizes with HIF-1β to promote the transcription of a number of genes involved in angiogenesis, glycolysis, growth factor signaling, tumor invasion, and metastasis. CAY10585 is a novel small molecule inhibitor of HIF-1α accumulation and gene transcriptional activity. In a gene reporter assay using human Hep3B and AGS cell lines, CAY10585 prevented HIF-1 transcriptional activity with IC50 values of 2.6 and 0.7 µM, respectively. It blocks HIF-1α accumulation in Hep3B cells in a concentration and time-dependent manner, with complete inhibition at a concentration of 30 µM within 12 hours. CAY10585 also significantly suppresses transcription of the HIF-1 target genes VEGF and erythropoietin at 10 µM. CAY10585, also known as LW6, was first identified and reported by a group scientists from Korea. LW8 was found to inhibits the accumulation of HIF-1alpha. LW6 decreased HIF-1alpha protein expression without affecting HIF-1beta expression. It was further found that LW8 promoted the degradation of wild type HIF-1alpha, but not of a DM-HIF-1alpha with modifications of P402A and P564A, at hydroxylation sites in the oxygen-dependent degradation domain (ODDD). LW6 did not affect the activity of prolyl hydroxylase (PHD), but induced the expression of von Hippel-Lindau (VHL), which interacts with prolyl-hydroxylated HIF-1alpha for proteasomal degradation. In the presence of LW8, knockdown of VHL did not abolish HIF-1alpha protein accumulation, indicating that LW8 degraded HIF-1alpha via regulation of VHL expression. In mice carrying xenografts of human colon cancer HCT116 cells, LW8 demonstrated strong anti-tumor efficacy in vivo and caused a decrease in HIF-1alpha expression in frozen-tissue immunohistochemical staining. These data suggest that LW8 may be valuable in the development of a HIF-1alpha inhibitor for cancer treatment. (source: Biochem Pharmacol. 2010 Oct 1;80:982-9.)